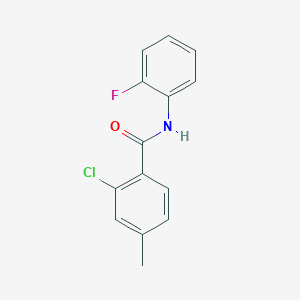

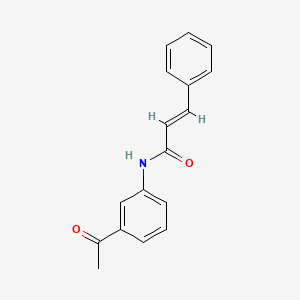

![molecular formula C18H13FO4 B5759235 7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5759235.png)

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known as Flavopiridol, is a synthetic flavone that has shown promising results in scientific research. It was initially developed as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation. However, recent studies have also shown its potential in treating other diseases such as HIV, Alzheimer's, and cardiovascular diseases.

Applications De Recherche Scientifique

Anti-Inflammatory Activity

The compound exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. Researchers have investigated its potential in treating inflammatory diseases such as arthritis, colitis, and dermatitis. Mechanistically, it inhibits pro-inflammatory cytokines and enzymes, making it a promising candidate for drug development .

Anticancer Properties

Studies suggest that this chromenone derivative possesses anticancer activity. It interferes with cancer cell proliferation, induces apoptosis (programmed cell death), and inhibits angiogenesis (formation of blood vessels that feed tumors). Researchers explore its potential as an adjunct therapy for various cancers, including breast, lung, and colon cancer .

Antioxidant Effects

The compound acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its antioxidant properties are relevant in preventing age-related diseases, neurodegenerative conditions, and cardiovascular disorders. Researchers investigate its use in dietary supplements and functional foods .

Neuroprotective Applications

Due to its ability to cross the blood-brain barrier, this compound shows promise in neuroprotection. It modulates neurotransmitter systems, reduces neuroinflammation, and enhances neuronal survival. Researchers explore its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Bioorthogonal Chemistry

Bioorthogonal reactions enable selective labeling of biomolecules within living systems. This compound has been used in bioorthogonal click chemistry due to its stability, biocompatibility, and reactivity. Researchers employ it for site-specific labeling of proteins, nucleic acids, and lipids in live cells and organisms .

Photodynamic Therapy (PDT)

The chromenone scaffold can be modified to create photosensitizers for PDT. In PDT, light activates the photosensitizer, leading to localized cytotoxic effects in cancer cells or microbial pathogens. Researchers investigate its use in PDT for skin cancer, bacterial infections, and other localized diseases .

Mécanisme D'action

Target of Action

The primary targets of the compound “7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one” are currently unknown . The compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a potential interaction of this compound with its targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Propriétés

IUPAC Name |

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO4/c1-11-8-18(21)23-17-9-12(6-7-13(11)17)22-10-16(20)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZWYZWSCBOMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,8-trimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5759176.png)

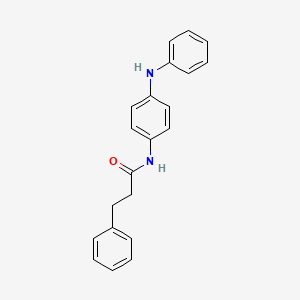

![N-{[(2-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5759191.png)

![4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5759198.png)

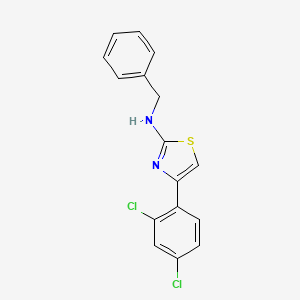

![3,4-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5759214.png)

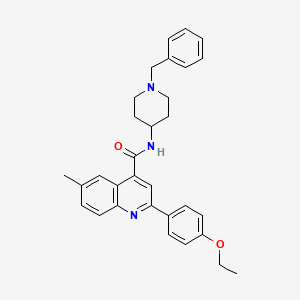

![N'-(3,4-dimethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5759229.png)

![4-[(mesityloxy)acetyl]morpholine](/img/structure/B5759232.png)

![4-{2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5759251.png)

![3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl 2-furoate](/img/structure/B5759259.png)

![5-[(3-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5759271.png)